molecular formula C22H22N4O3 B3322239 Irsenontrine CAS No. 1429509-82-9

Irsenontrine

Katalognummer B3322239
CAS-Nummer: 1429509-82-9
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: CKJDCNZBABIEBZ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Irsenontrine, also known as E2027, is a small molecule that is currently being investigated in clinical studies . It is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that breaks down cyclicGMP (cGMP), which serves as a second messenger in synaptic function and memory . Irsenontrine is intended to boost brain cGMP levels to improve cognition .


Molecular Structure Analysis

The molecular formula of Irsenontrine is C22H22N4O3 . It is a small molecule, which makes it suitable for oral administration .


Chemical Reactions Analysis

In rats, single and multiple oral doses of Irsenontrine were claimed to increase cGMP concentrations in CSF and hippocampus, and to improve performance in tests of natural memory, as well as in a model of scopolamine-induced amnesia .


Physical And Chemical Properties Analysis

Irsenontrine is a solid, white to off-white compound . It has a molecular weight of 390.44 . It is hygroscopic and should be stored at 4°C, sealed, and away from moisture and light .

Wissenschaftliche Forschungsanwendungen

MicroRNA Regulation in Cardiovascular Treatments

Research involving the use of microRNAs in cardiovascular treatments has shown promising results. A study by Wang et al. (2021) developed a microRNA eluting cardiovascular stent to inhibit in-stent restenosis (IRS). This stent utilizes a self-healing encapsulation process based on a copolymer spongy network, effectively delivering microRNAs to regulate smooth muscle cells and endothelial cells in response to vascular injury. This innovation demonstrates significant inhibition of IRS, offering a robust platform for the delivery of microRNAs in cardiovascular treatments (Wang et al., 2021).

Insulin Receptor Substrate Proteins in Neuroendocrine Function

Insulin receptor substrate (IRS) proteins play a key role in mediating the effects of insulin and insulin-like growth factor 1 on cellular function. Withers' 2001 study highlights the distinct physiological roles of IRS proteins, particularly in metabolic phenotype, growth retardation, peripheral insulin resistance, and beta-cell failure. This research suggests that IRS proteins are integral in understanding insulin signaling pathways, with potential applications in treating diabetes and metabolic disorders (Withers, 2001).

Metabolic Profiling in Long-Lived Mice Models

Wijeyesekera et al. (2012) conducted a study on the plasma metabolic phenotype (metabotype) of long-lived murine models, including those with insulin receptor substrate 1 null (Irs1–/–). This research identified several potential biomarkers and provided insights into the metabolic networks underlying lifespan extension. The study suggests that metabolic profiling can be a valuable tool in understanding aging and longevity, with implications for human health and aging research (Wijeyesekera et al., 2012).

Insulin Sensitization and Cytoprotection Mechanisms

Tomilov et al. (2018) identified idebenone as a novel anti-diabetic drug through its interaction with the p52Shc protein, which competes with IRS1 in insulin signaling. This drug, functioning as a Shc inhibitor, has beenshown to induce insulin sensitivity and cytoprotection, offering a new category of insulin-sensitizing agents with therapeutic potential in conditions like type 2 diabetes and fatty liver disease where insulin resistance is a factor (Tomilov et al., 2018).

Genetic Variants in Insulin Receptor Substrate-1 and Cardiovascular Outcomes

Angiolillo et al. (2011) explored the association between genetic variants of the insulin receptor substrate (IRS)-1 gene, platelet function, and cardiovascular outcomes in patients with type 2 diabetes mellitus and stable coronary artery disease. The study found that certain IRS-1 genetic variants were associated with higher platelet reactivity and increased risk of major adverse cardiac events, suggesting the importance of IRS-1 genotyping in predicting cardiovascular outcomes in diabetic patients (Angiolillo et al., 2011).

Role of IRS Proteins in Insulin Resistance and Stress-Regulated Serine Kinases

Tanti and Jager (2009) investigated the role of IRS serine phosphorylation in insulin resistance. The study indicates that stress-regulated serine kinases, activated by metabolic and inflammatory stresses, promote uncontrolled IRS serine phosphorylation, leading to insulin resistance. This research provides insights into the cellular mechanisms underlying insulin resistance, with potential implications for developing new treatments for diabetes and related conditions (Tanti & Jager, 2009).

Eigenschaften

IUPAC Name

7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJDCNZBABIEBZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irsenontrine

CAS RN

1429509-82-9
Record name Irsenontrine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRSENONTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of (±)-5-(2,4-dimethoxybenzyl)-1-(tetrahydrofuran-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one obtained in Preparation Example 5 (219 mg), 4-bromo-2-methoxy-3,5-dimethylpyridine obtained in Preparation Example 28 (134 mg), Pd(PPh3)4 (23.8 mg) and cesium carbonate (403 mg) was reacted in a mixed solvent of 1,4-dioxane (8 mL) and water (2 mL) using a microwave reactor at 130° C. for 70 minutes. The reaction mixture was cooled to mom temperature and then directly purified by silica gel column chromatography (ethyl acetate/n-heptane, 10% to 90%). The resulting coupling product was dissolved in TFA (4 mL), and the mixture was stirred at 70° C. for two hours. The reaction mixture was cooled to room temperature and then concentrated under reduced pressure. A saturated aqueous sodium bicarbonate solution was added to the residue, followed by extraction with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (DCM, 100%, then ethyl acetate/n-heptane, 50% to 100%) to give the title compound (78 mg).
Name
(±)-5-(2,4-dimethoxybenzyl)-1-(tetrahydrofuran-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Example 5
Quantity
219 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 28
Quantity
134 mg
Type
reactant
Reaction Step Four
Quantity
403 mg
Type
reactant
Reaction Step Five
Quantity
23.8 mg
Type
catalyst
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
8 mL
Type
solvent
Reaction Step Seven
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irsenontrine
Reactant of Route 2
Irsenontrine
Reactant of Route 3
Irsenontrine
Reactant of Route 4
Irsenontrine
Reactant of Route 5
Irsenontrine
Reactant of Route 6
Irsenontrine

Citations

For This Compound
15
Citations
M Meglio - Neurology Times, 2022 - go.gale.com
… novel phosphodiesterase 9 (PDE9) inhibitor irsenontrine (E207) showed robust change in … Previous phase 2 findings suggested that irsenontrine could be more effective for cognition …
Number of citations: 0 go.gale.com
M Irizarry - Neurology Times, 2022 - go.gale.com
" We know that the drug has a very strong pharmacodynamic effect, it does increase cyclic GMP in the cerebrospinal fluid, and it does it over a sustained period of time. What we don't …
Number of citations: 0 go.gale.com
CSF ALZHEIMER - 2022 - Springer
… Exploratory post-hoc analyses suggested that irsenontrine performed better than … irsenontrine groups, respectively): For subjects without amyloid copathology (“pure DLB”), irsenontrine …
Number of citations: 2 link.springer.com
IA Skylar-Scott, SJ Sha - Current Neurology and Neuroscience Reports, 2023 - Springer
… A second proposed DMT with phase 2 data is E2027 (irsenontrine), a treatment targeting … , and aggression occurred in the irsenontrine group compared with placebo. Although this drug …
Number of citations: 2 link.springer.com
MI Tolea, R Ezzeddine, S Camacho… - Expert opinion on …, 2023 - Taylor & Francis
… ), which demonstrated that regimens of 50mg Irsenontrine are well tolerated and achieve … 50mg Irsenontrine for the treatment of cognition in DLB. Findings show that Irsenontrine failed …
Number of citations: 4 www.tandfonline.com
S MacDonald, AS Shah, B Tousi - Drugs & Aging, 2022 - Springer
… We also included one agent (irsenontrine, E2027) after discussion as the trial was recently completed, and therefore would not have fallen under our defined search criteria for 2022. …
Number of citations: 7 link.springer.com
JJ Alam, P Maruff, SR Doctrow, HM Chu, J Conway… - Neurology, 2023 - AAN Enterprises
… similar to ours with respect to the association of a plasma biomarker of AD copathology on treatment response to a novel agent were reported 36 with the PDE9 inhibitor, irsenontrine; in …
Number of citations: 1 n.neurology.org
A Zagórska, A Czopek, M Fryc, A Jaromin, BJ Boyd - Pharmaceuticals, 2023 - mdpi.com
Dementia, most often associated with neurodegenerative diseases, affects millions of people worldwide, predominantly the elderly. Unfortunately, no treatment is still available. …
Number of citations: 4 www.mdpi.com
JJ Alam, C Teunissen, N Neuroscience… - 2023 - pdfs.semanticscholar.org
… rendomized study to evaluate the efficacy and safety of 12 week treatment with the phosphodiesterase 9 (PDE9) inhibitor irsenontrine (E2027) in subjects with dementia with Lewy …
Number of citations: 0 pdfs.semanticscholar.org
E Bayram, SK Holden, M Fullard… - Journal of Alzheimer's …, 2023 - content.iospress.com
Lewy body dementia is the third most common and costliest type of dementia. It is an umbrella term for dementia with Lewy bodies and Parkinson’s disease dementia, both of which …
Number of citations: 3 content.iospress.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.